N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, linked to a pyridine carboxamide group. The compound’s structure imparts it with significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst to form the intermediate 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. This intermediate is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine side chain. Finally, the resulting compound is coupled with pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but lacking the pyridine carboxamide group.
2-Methyl-4-oxoquinazoline: Another related compound with a simpler structure.
Uniqueness
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide is unique due to its combination of a quinazolinone core with dimethoxy and methyl substitutions, and a pyridine carboxamide group. This unique structure imparts it with distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-22-15-11-17(27-3)16(26-2)10-14(15)19(25)23(12)9-8-21-18(24)13-4-6-20-7-5-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
NQUOGSIIHFYEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=NC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.